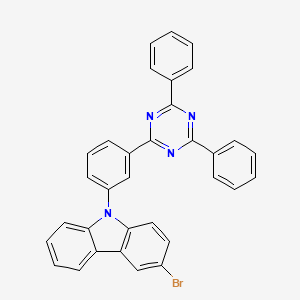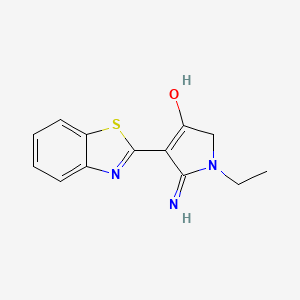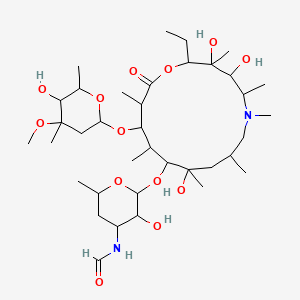
Propanamide, 2-(diethylamino)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-(diethylamino)-2-methyl-, is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (NH2). This compound is a mono-substituted amide, meaning it has one substituent group attached to the nitrogen atom. It is derived from propanoic acid and is known for its various applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, 2-(diethylamino)-2-methyl-, can be synthesized through several methods:
Condensation Reaction: One common method involves the condensation reaction between urea and propanoic acid.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate.
Industrial Production Methods
In industrial settings, the production of propanamide, 2-(diethylamino)-2-methyl-, often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-(diethylamino)-2-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Propanamide, 2-(diethylamino)-2-methyl-, has several scientific research applications:
Mechanism of Action
The mechanism of action of propanamide, 2-(diethylamino)-2-methyl-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide derived from propanoic acid.
N-Propylamide: Another derivative of propanoic acid with a different substituent group.
Propionic Amide: A closely related compound with similar chemical properties
Uniqueness
Propanamide, 2-(diethylamino)-2-methyl-, is unique due to its specific substituent groups, which confer distinct chemical and biological properties. These unique features make it valuable for various applications in research and industry.
Properties
CAS No. |
21404-84-2 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(diethylamino)-2-methylpropanamide |
InChI |
InChI=1S/C8H18N2O/c1-5-10(6-2)8(3,4)7(9)11/h5-6H2,1-4H3,(H2,9,11) |
InChI Key |
DUTNJWYCYGWDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)
![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)
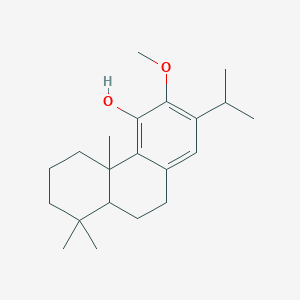
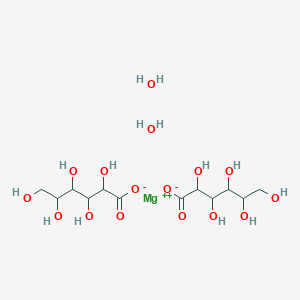
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B12109543.png)
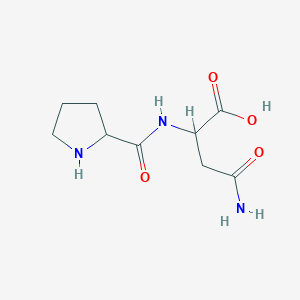

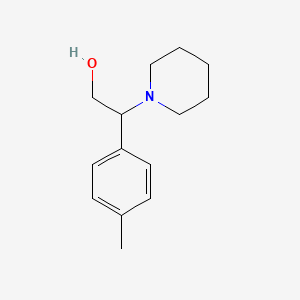
![8-Oxa-5-azoniaspiro[4.5]decane, bromide](/img/structure/B12109565.png)
